molecular formula C13H19NO4S2 B2767353 3-(Methylsulfonyl)-1-(phenethylsulfonyl)pyrrolidine CAS No. 1448130-54-8

3-(Methylsulfonyl)-1-(phenethylsulfonyl)pyrrolidine

Cat. No.: B2767353
CAS No.: 1448130-54-8
M. Wt: 317.42
InChI Key: ASLQXMTVSMRADA-UHFFFAOYSA-N
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Description

3-(Methylsulfonyl)-1-(phenethylsulfonyl)pyrrolidine is a chemical compound characterized by the presence of both methylsulfonyl and phenethylsulfonyl groups attached to a pyrrolidine ring

Scientific Research Applications

3-(Methylsulfonyl)-1-(phenethylsulfonyl)pyrrolidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonyl)-1-(phenethylsulfonyl)pyrrolidine typically involves the reaction of pyrrolidine with methylsulfonyl chloride and phenethylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonyl)-1-(phenethylsulfonyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The sulfonyl groups can act as leaving groups in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Sulfides.

    Substitution: Various substituted pyrrolidine derivatives.

Mechanism of Action

The mechanism of action of 3-(Methylsulfonyl)-1-(phenethylsulfonyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The sulfonyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Methylsulfonyl)pyrrolidine
  • 1-(Phenethylsulfonyl)pyrrolidine
  • 3-(Phenylsulfonyl)pyrrolidine

Uniqueness

3-(Methylsulfonyl)-1-(phenethyl

Properties

IUPAC Name

3-methylsulfonyl-1-(2-phenylethylsulfonyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4S2/c1-19(15,16)13-7-9-14(11-13)20(17,18)10-8-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASLQXMTVSMRADA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CCN(C1)S(=O)(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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